2-n-Heptylthiocyclopent-2-en-1-one
Description
2-n-Heptylthiocyclopent-2-en-1-one is a cyclopentenone derivative featuring a heptylthio substituent at the 2-position of the unsaturated five-membered ring. Its structure combines the α,β-unsaturated ketone moiety of cyclopentenone with a sulfur-containing alkyl chain, which confers unique reactivity and physicochemical properties. The compound is synthesized via strategies such as thiol-Michael additions or transition-metal-catalyzed coupling reactions, as exemplified in studies by Ruider and Carreira (2016) and Ulbrich et al. (2013) . The presence of the thioether group enhances lipophilicity, making it suitable for applications in pharmaceuticals and agrochemicals as an intermediate.
Properties
Molecular Formula |
C12H20OS |
|---|---|
Molecular Weight |
212.35 g/mol |
IUPAC Name |
2-heptylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20OS/c1-2-3-4-5-6-10-14-12-9-7-8-11(12)13/h9H,2-8,10H2,1H3 |
InChI Key |
XKAPTMMQRSRUKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
2-[(4-Methylphenyl)thio]-2-cyclopenten-1-one
This analog replaces the heptyl chain with a 4-methylphenyl group. As reported in , asymmetric oxidation using Ti(iPrO)₄/(+)-DET/TBHP yields enantiomerically enriched sulfoxides, demonstrating the electrophilic character of the sulfur atom . In contrast, 2-n-heptylthiocyclopent-2-en-1-one’s long alkyl chain may sterically hinder such oxidation, reducing enantioselectivity.
2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one ()
The hydroxyl group in this compound enables hydrogen bonding, increasing water solubility compared to the hydrophobic heptylthio derivative. However, the absence of sulfur limits its utility in radical-mediated reactions or metal coordination .
2-(1-Hydroxypentyl)cyclopentanone () The saturated cyclopentanone ring and hydroxyl-pentyl chain reduce conjugation effects, making this compound less reactive toward Diels-Alder reactions compared to the α,β-unsaturated cyclopentenone core in 2-n-heptylthiocyclopent-2-en-1-one .
Physicochemical Properties
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